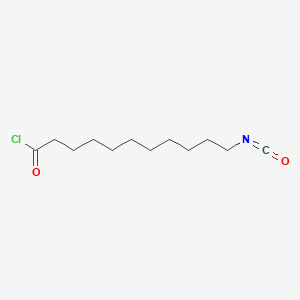
11-Isocyanatoundecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Isocyanatoundecanoyl chloride is an organic compound with the molecular formula C12H20ClNO2 It is a derivative of undecanoic acid, featuring both isocyanate and acyl chloride functional groups
Preparation Methods
11-Isocyanatoundecanoyl chloride can be synthesized through several methods. . This reaction typically requires anhydrous conditions and is carried out under controlled temperatures to ensure the stability of the product.
Chemical Reactions Analysis
11-Isocyanatoundecanoyl chloride undergoes various chemical reactions due to its reactive isocyanate and acyl chloride groups. Some of the key reactions include:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Hydrolysis: Both functional groups can undergo hydrolysis in the presence of water, leading to the formation of undecanoic acid and related derivatives
Scientific Research Applications
11-Isocyanatoundecanoyl chloride has several applications in scientific research:
Polymer Chemistry: It is used as a building block in the synthesis of polyurethanes and other polymers due to its bifunctional nature.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules and drug delivery systems.
Material Science: It is utilized in the preparation of advanced materials, including coatings and adhesives, due to its reactivity and ability to form stable bonds.
Mechanism of Action
The mechanism of action of 11-Isocyanatoundecanoyl chloride is primarily based on its ability to form covalent bonds with nucleophiles. The isocyanate group reacts with nucleophiles to form stable urethane or urea linkages, while the acyl chloride group can form amides or esters. These reactions are crucial in the formation of polymers and other complex molecules .
Biological Activity
11-Isocyanatoundecanoyl chloride is a compound of interest due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
This compound is characterized by its isocyanate functional group, which is known for its reactivity towards nucleophiles. This reactivity can be harnessed in various biological contexts, particularly in the development of inhibitors for specific enzymes.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H21ClN2O |
| Molecular Weight | 232.75 g/mol |
| Functional Groups | Isocyanate, Acyl chloride |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins, particularly enzymes. This property makes it a candidate for developing enzyme inhibitors.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid signaling pathways. NAAA is linked to inflammation and pain modulation, making it a target for therapeutic intervention.
- Stability and Potency : Research indicates that modifications to the acyl chain of related compounds can significantly affect their inhibitory potency against NAAA. For instance, derivatives with longer alkyl chains showed improved inhibitory activity, as demonstrated in various studies .
Study 1: Inhibition of NAAA
A study investigated the structure-activity relationship (SAR) of various derivatives related to this compound. The findings highlighted that increasing the length of the alkyl chain enhanced the compound's inhibitory effects on NAAA:
- Compound 11e (IC50 = 0.60 μM) was notably potent compared to its shorter-chain analogs .
- Compound 11h emerged as the most effective derivative with an IC50 of 0.34 μM, demonstrating significant stability against hydrolysis .
Table 2: Inhibitory Activity of Derivatives
| Compound | Structure | h-NAAA IC50 (μM) ± S.E.M |
|---|---|---|
| 11a | Not active | - |
| 11b | C8 chain | 73.36 ± 10.68 |
| 11c | C9 chain | 27.16 ± 1.89 |
| 11d | C10 chain | 12.06 ± 2.18 |
| 11e | C11 chain | 0.60 ± 0.17 |
| 11h | C12 chain | 0.34 ± 0.03 |
Toxicological Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicological aspects:
Properties
CAS No. |
10260-01-2 |
|---|---|
Molecular Formula |
C12H20ClNO2 |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
11-isocyanatoundecanoyl chloride |
InChI |
InChI=1S/C12H20ClNO2/c13-12(16)9-7-5-3-1-2-4-6-8-10-14-11-15/h1-10H2 |
InChI Key |
QERZCSWAIXSJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN=C=O)CCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















